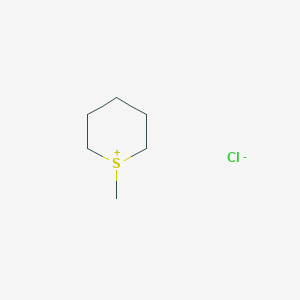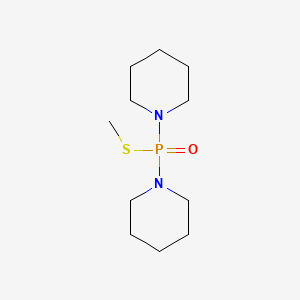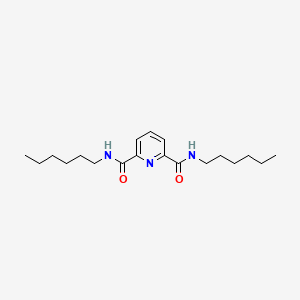
2,6-Pyridinedicarboxamide, N,N'-dihexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Pyridinedicarboxamide, N,N’-dihexyl- is a chemical compound known for its unique structure and properties It is a derivative of pyridine, featuring two carboxamide groups at the 2 and 6 positions of the pyridine ring, with hexyl groups attached to the nitrogen atoms of the carboxamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinedicarboxamide, N,N’-dihexyl- typically involves the reaction of 2,6-pyridinedicarboxylic acid dichloride with hexylamine. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like dimethylformamide (DMF). The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .
Industrial Production Methods
While specific industrial production methods for 2,6-Pyridinedicarboxamide, N,N’-dihexyl- are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Pyridinedicarboxamide, N,N’-dihexyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide groups to amine groups.
Substitution: The hexyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine dicarboxylic acids, while reduction can produce pyridine diamines. Substitution reactions can result in various alkyl or aryl derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,6-Pyridinedicarboxamide, N,N’-dihexyl- has several scientific research applications:
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: Used in the preparation of advanced materials, such as molecular turnstiles and sensors
Mecanismo De Acción
The mechanism of action of 2,6-Pyridinedicarboxamide, N,N’-dihexyl- involves its ability to act as a tridentate ligand, coordinating with metal ions through its nitrogen and oxygen atoms. This coordination can stabilize reactive species, facilitate catalytic reactions, and influence the electronic properties of the metal center . The compound’s molecular targets include transition metal ions, and its pathways involve forming stable complexes that can participate in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Pyridinedicarboxamide: Lacks the hexyl groups, making it less hydrophobic and potentially less effective in certain applications.
N,N’-Diethyl-2,6-pyridinedicarboxamide: Features shorter ethyl groups instead of hexyl groups, affecting its solubility and reactivity.
N,N’-Diisopropyl-2,6-pyridinedicarboxamide: Contains bulkier isopropyl groups, which can influence its steric properties and coordination behavior.
Uniqueness
2,6-Pyridinedicarboxamide, N,N’-dihexyl- is unique due to its hexyl groups, which enhance its hydrophobicity and potentially improve its performance in non-polar environments. This makes it particularly useful in applications requiring hydrophobic interactions or in non-aqueous systems.
Propiedades
Número CAS |
126230-13-5 |
|---|---|
Fórmula molecular |
C19H31N3O2 |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
2-N,6-N-dihexylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C19H31N3O2/c1-3-5-7-9-14-20-18(23)16-12-11-13-17(22-16)19(24)21-15-10-8-6-4-2/h11-13H,3-10,14-15H2,1-2H3,(H,20,23)(H,21,24) |
Clave InChI |
ZDGDBMUQXGUDAL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)C1=NC(=CC=C1)C(=O)NCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


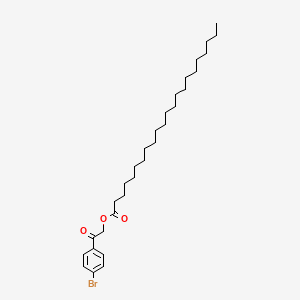
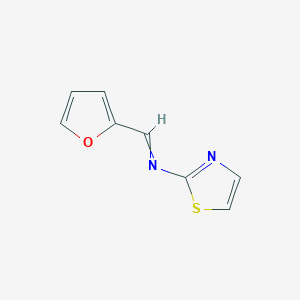
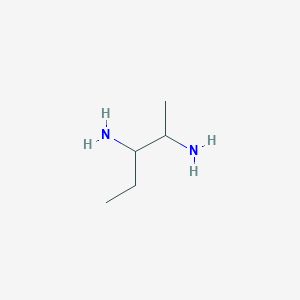
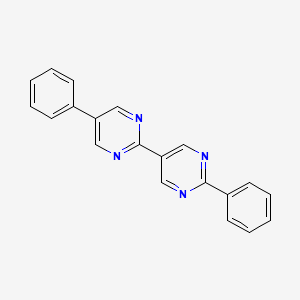
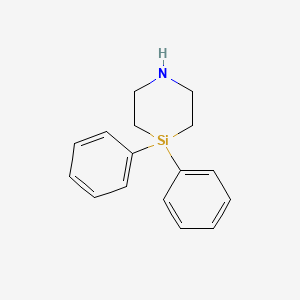

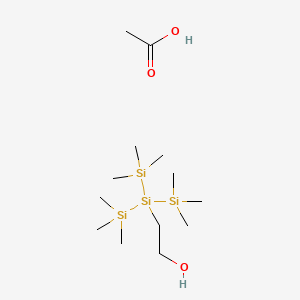
![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)

![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289057.png)
![Benzonitrile, 4-[(4-aminophenyl)ethynyl]-](/img/structure/B14289064.png)
